Patulitrin is a natural product found in Prosopis cineraria, Buphthalmum salicifolium, and other organisms with data available.
2-(3,4-Dihydroxyphenyl)-7-(beta-D-glucopyranosyloxy)-3,5-dihydroxy-6-methoxy-4H-1-benzopyran-4-one
CAS No.: 19833-25-1
Cat. No.: VC21343279
Molecular Formula: C22H22O13
Molecular Weight: 494.4 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 19833-25-1 |
---|---|
Molecular Formula | C22H22O13 |
Molecular Weight | 494.4 g/mol |
IUPAC Name | 2-(3,4-dihydroxyphenyl)-3,5-dihydroxy-6-methoxy-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one |
Standard InChI | InChI=1S/C22H22O13/c1-32-21-11(34-22-19(31)17(29)14(26)12(6-23)35-22)5-10-13(16(21)28)15(27)18(30)20(33-10)7-2-3-8(24)9(25)4-7/h2-5,12,14,17,19,22-26,28-31H,6H2,1H3/t12-,14-,17+,19-,22-/m1/s1 |
Standard InChI Key | AFCDXKGLUDDXCK-LMTLLXHESA-N |
Isomeric SMILES | COC1=C(C=C2C(=C1O)C(=O)C(=C(O2)C3=CC(=C(C=C3)O)O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O |
SMILES | COC1=C(C=C2C(=C1O)C(=O)C(=C(O2)C3=CC(=C(C=C3)O)O)O)OC4C(C(C(C(O4)CO)O)O)O |
Canonical SMILES | COC1=C(C=C2C(=C1O)C(=O)C(=C(O2)C3=CC(=C(C=C3)O)O)O)OC4C(C(C(C(O4)CO)O)O)O |
Chemical Structure and Properties
Molecular Structure and Identification
2-(3,4-Dihydroxyphenyl)-7-(beta-D-glucopyranosyloxy)-3,5-dihydroxy-6-methoxy-4H-1-benzopyran-4-one belongs to the class of flavonoids, specifically flavonol glycosides. It consists of a flavonol backbone (patuletin) with a glucose moiety attached through a glycosidic linkage at the 7-position. The compound's systematic IUPAC name is 2-(3,4-dihydroxyphenyl)-3,5-dihydroxy-6-methoxy-7-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one . Multiple hydroxyl groups and a methoxy group at the 6-position characterize its structure, contributing to its biological properties.
The compound has been registered with various identification numbers and designations in chemical databases. These identifiers are summarized in Table 1.
Table 1: Identification Parameters of 2-(3,4-Dihydroxyphenyl)-7-(beta-D-glucopyranosyloxy)-3,5-dihydroxy-6-methoxy-4H-1-benzopyran-4-one
Parameter | Details |
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Common Name | Patulitrin |
CAS Registry Number | 19833-25-1 |
EINECS Number | 243-356-4 |
PubChem CID | 5483974 |
InChIKey | AFCDXKGLUDDXCK-NPSMOHFVSA-N |
Molecular Formula | C₂₂H₂₂O₁₃ |
Molecular Weight | 494.4 g/mol |
Synonyms | Patuletin 7-glucoside, 7-[(β-D-Glucopyranosyl)oxy]-3,3',4',5-tetrahydroxy-6-methoxyflavone |
Physical and Chemical Properties
The physical and chemical properties of 2-(3,4-Dihydroxyphenyl)-7-(beta-D-glucopyranosyloxy)-3,5-dihydroxy-6-methoxy-4H-1-benzopyran-4-one have been investigated through various analytical techniques. This flavonoid glycoside exhibits characteristics typical of polyphenolic compounds, including solubility in polar solvents and strong absorption in the ultraviolet-visible spectrum.
Table 2: Physical and Chemical Properties of 2-(3,4-Dihydroxyphenyl)-7-(beta-D-glucopyranosyloxy)-3,5-dihydroxy-6-methoxy-4H-1-benzopyran-4-one
Property | Value |
---|---|
Physical State | Crystalline solid |
Color | Yellow to light yellow |
Melting Point | 261-263 °C |
Density | 1.761±0.06 g/cm³ (Predicted) |
Boiling Point | 865.0±65.0 °C (Predicted) |
pKa | 5.90±0.40 (Predicted) |
Solubility | Soluble in methanol, ethanol, dimethyl sulfoxide; poorly soluble in water |
Storage Condition | 2-8°C |
The compound's structure includes multiple hydroxyl groups that contribute to its antioxidant properties. The presence of the sugar moiety enhances its water solubility compared to its aglycone (patuletin), allowing for improved bioavailability in biological systems .
Natural Sources and Distribution
Occurrence in Plant Kingdom
2-(3,4-Dihydroxyphenyl)-7-(beta-D-glucopyranosyloxy)-3,5-dihydroxy-6-methoxy-4H-1-benzopyran-4-one is predominantly found in flowers of Tagetes species, particularly Tagetes patula (French marigold) of the Asteraceae family. The compound has been identified as one of the major flavonoid constituents in these plants, which are widely distributed in warmer regions globally.
Quantitative analysis of marigold flowers has revealed that patulitrin constitutes a significant proportion of the total flavonoid content. Studies have reported that patulitrin accounts for approximately 15.33% of the total constituents in T. patula flowers, making it one of the dominant flavonoids in this plant species . This substantial presence has led to increased interest in T. patula as a source of bioactive compounds for potential therapeutic applications.
Content Variation and Factors Affecting Distribution
The content of 2-(3,4-Dihydroxyphenyl)-7-(beta-D-glucopyranosyloxy)-3,5-dihydroxy-6-methoxy-4H-1-benzopyran-4-one in plant materials can vary depending on several factors, including plant variety, developmental stage, cultivation conditions, and geographical location. Research on spreading marigold flowers has shown that the patulitrin content typically ranges from 5.11 to 5.64% in dried flower material .
Various studies have investigated the distribution of this compound within different parts of the plant. The highest concentrations are generally found in the flowers, particularly in the inflorescences. This localization pattern suggests a potential role in plant defense mechanisms and pollinator attraction, common functions of flavonoids in plant biology .
Isolation and Analytical Methods
Extraction Techniques
The isolation of 2-(3,4-Dihydroxyphenyl)-7-(beta-D-glucopyranosyloxy)-3,5-dihydroxy-6-methoxy-4H-1-benzopyran-4-one from plant materials involves several extraction methods, with solvent extraction being the most common approach. The extraction process typically begins with the collection and preparation of fresh or dried plant material, followed by extraction using appropriate solvents.
Table 3: Extraction Methods for 2-(3,4-Dihydroxyphenyl)-7-(beta-D-glucopyranosyloxy)-3,5-dihydroxy-6-methoxy-4H-1-benzopyran-4-one from Plant Materials
In a representative extraction procedure described in the literature, fresh flowers of Tagetes patula (1 kg) are subjected to extraction using methanol. The extract is then fractionated using solvents like chloroform, ethyl acetate, and water to separate different components, including patulitrin .
Purification and Identification Methods
After extraction, various chromatographic techniques are employed for the purification and identification of 2-(3,4-Dihydroxyphenyl)-7-(beta-D-glucopyranosyloxy)-3,5-dihydroxy-6-methoxy-4H-1-benzopyran-4-one. Thin-layer chromatography (TLC) is commonly used for preliminary identification, while more advanced techniques like column chromatography and high-performance liquid chromatography (HPLC) are utilized for purification and quantitative analysis.
The identification of the isolated compound is typically confirmed through spectroscopic methods, including ultraviolet-visible (UV-Vis) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS). These techniques provide valuable information about the structural features and purity of the isolated compound .
Quantitative Determination
For the quantitative determination of 2-(3,4-Dihydroxyphenyl)-7-(beta-D-glucopyranosyloxy)-3,5-dihydroxy-6-methoxy-4H-1-benzopyran-4-one in plant materials, HPLC methods are widely used due to their high sensitivity and selectivity. A reverse-phase HPLC method with UV detection at 360 nm has been developed for the quantification of patulitrin in spreading marigold flowers, with a reported error of a single determination at a 95% confidence probability of ±3.32% .
The development of standardized analytical methods for the quantification of patulitrin in plant materials is essential for quality control purposes and for ensuring the consistency of herbal preparations containing this compound. These methods also facilitate comparative studies on the content of patulitrin in different plant species and varieties.
Biological Activities
Antihypertensive Effects
One of the most significant biological activities of 2-(3,4-Dihydroxyphenyl)-7-(beta-D-glucopyranosyloxy)-3,5-dihydroxy-6-methoxy-4H-1-benzopyran-4-one is its antihypertensive effect. Research has demonstrated that patulitrin exhibits substantial blood pressure-lowering activity in both normotensive and hypertensive animal models.
Studies conducted on the methanol extract of Tagetes patula flowers and its constituent compounds have shown that patulitrin, which constitutes approximately 15.33% of the extract, produces a significant reduction in blood pressure. In normotensive rats, patulitrin administration resulted in a 30% decrease in blood pressure, while in L-NAME (Nω-Nitro-L-arginine methyl ester) induced hypertensive rats, a more pronounced effect of 68% reduction was observed .
Interestingly, patuletin, the aglycone of patulitrin, demonstrated an even greater antihypertensive effect, with an 84% reduction in blood pressure in experimental models. This finding suggests that the glycosidic linkage may influence the compound's bioavailability or interaction with target receptors .
Antioxidant Properties
2-(3,4-Dihydroxyphenyl)-7-(beta-D-glucopyranosyloxy)-3,5-dihydroxy-6-methoxy-4H-1-benzopyran-4-one exhibits significant antioxidant activity, which is attributed to its polyphenolic structure. The presence of multiple hydroxyl groups in its molecular framework allows it to scavenge free radicals and prevent oxidative damage to cells.
Studies on the antioxidant properties of patulitrin have employed various assay methods, including DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging activity, which is a common technique for evaluating the antioxidant capacity of natural compounds. The results have shown that patulitrin possesses strong antioxidant potential, comparable to standard antioxidant compounds .
The antioxidant activity of patulitrin contributes to its potential health benefits, as oxidative stress is implicated in the pathogenesis of numerous diseases, including cardiovascular disorders, neurodegenerative conditions, and cancer. By neutralizing free radicals, patulitrin may help protect cells from oxidative damage and reduce the risk of these diseases.
Other Biological Activities
In addition to its antihypertensive and antioxidant effects, 2-(3,4-Dihydroxyphenyl)-7-(beta-D-glucopyranosyloxy)-3,5-dihydroxy-6-methoxy-4H-1-benzopyran-4-one has been reported to possess several other biological activities, expanding its potential therapeutic applications.
Table 4: Biological Activities of 2-(3,4-Dihydroxyphenyl)-7-(beta-D-glucopyranosyloxy)-3,5-dihydroxy-6-methoxy-4H-1-benzopyran-4-one
These diverse biological activities highlight the potential of patulitrin as a multifunctional therapeutic agent. The combined effects of its antihypertensive, antioxidant, antibacterial, and nematicidal properties make it a promising candidate for further research and development in the fields of medicine, agriculture, and food science.
Chemical Reactions and Metabolic Fate
Chemical Reactivity
The chemical reactivity of 2-(3,4-Dihydroxyphenyl)-7-(beta-D-glucopyranosyloxy)-3,5-dihydroxy-6-methoxy-4H-1-benzopyran-4-one is influenced by its functional groups, particularly the hydroxyl groups and glycosidic linkage. The compound can undergo various chemical reactions, including oxidation, hydrolysis, and substitution.
Oxidation reactions typically involve the hydroxyl groups, resulting in the formation of various oxidation products. The susceptibility of patulitrin to oxidation contributes to its antioxidant properties, as it can donate hydrogen atoms to free radicals, thereby neutralizing them.
Hydrolysis of the glycosidic bond in patulitrin can occur under acidic conditions or through enzymatic action, leading to the release of patuletin (the aglycone) and glucose. This reaction is particularly relevant in the context of metabolism, as it may influence the bioavailability and biological activity of the compound in vivo.
Substitution reactions involving the hydroxyl groups can lead to the formation of derivatives with altered physicochemical properties and biological activities. Common reagents for such reactions include acetic anhydride and benzoyl chloride, which can be used to prepare acetylated or benzoylated derivatives, respectively.
Metabolic Fate
The metabolic fate of 2-(3,4-Dihydroxyphenyl)-7-(beta-D-glucopyranosyloxy)-3,5-dihydroxy-6-methoxy-4H-1-benzopyran-4-one in biological systems involves several pathways, including hydrolysis, conjugation, and oxidation. Understanding these metabolic processes is essential for elucidating the compound's mechanisms of action and potential therapeutic applications.
Upon ingestion, flavonoid glycosides like patulitrin can undergo hydrolysis in the gastrointestinal tract, resulting in the release of the aglycone (patuletin) and the sugar moiety. The aglycone may then be absorbed and further metabolized through phase I and phase II reactions. Phase I metabolism typically involves oxidation, reduction, or hydrolysis reactions, while phase II metabolism includes conjugation with sulfate, glucuronic acid, or methyl groups.
The observed differences in the antihypertensive effects of patulitrin and its aglycone patuletin (with patuletin showing greater activity) suggest that the metabolic conversion of patulitrin to patuletin may enhance its biological activity. This highlights the importance of understanding the relationship between chemical structure, metabolism, and biological function in the development of flavonoid-based therapeutic agents.
Comparison with Related Compounds
Structural Relationships
2-(3,4-Dihydroxyphenyl)-7-(beta-D-glucopyranosyloxy)-3,5-dihydroxy-6-methoxy-4H-1-benzopyran-4-one shares structural similarities with several other flavonoids, particularly those of the flavonol subclass. Comparing patulitrin with these related compounds provides insights into structure-activity relationships and facilitates the development of more effective therapeutic agents.
Table 5: Comparison of 2-(3,4-Dihydroxyphenyl)-7-(beta-D-glucopyranosyloxy)-3,5-dihydroxy-6-methoxy-4H-1-benzopyran-4-one with Related Compounds
Activity Relationships
The biological activities of 2-(3,4-Dihydroxyphenyl)-7-(beta-D-glucopyranosyloxy)-3,5-dihydroxy-6-methoxy-4H-1-benzopyran-4-one and related compounds are influenced by various structural features, including the number and position of hydroxyl groups, the presence of methoxy groups, and the nature of glycosidic linkages.
For antihypertensive activity, the comparison between patulitrin and patuletin suggests that the aglycone form is more potent. This may be due to improved bioavailability or enhanced interaction with target receptors in the absence of the glucose moiety. The significantly higher activity of patuletin (84% reduction in blood pressure) compared to patulitrin (30-68% reduction) highlights the importance of the aglycone structure for this particular activity .
In terms of antioxidant activity, the presence of multiple hydroxyl groups, particularly in the B-ring of the flavonoid structure, is essential for free radical scavenging. Compounds like patulitrin and quercetin, which possess adjacent hydroxyl groups in the B-ring, exhibit strong antioxidant properties. This structural feature allows for the formation of stable quinone structures upon hydrogen donation, enhancing the compound's ability to neutralize free radicals.
These structure-activity relationships provide valuable insights for the design and development of flavonoid-based therapeutic agents with improved efficacy and specificity.
Research Applications and Future Prospects
Current Research Applications
2-(3,4-Dihydroxyphenyl)-7-(beta-D-glucopyranosyloxy)-3,5-dihydroxy-6-methoxy-4H-1-benzopyran-4-one has several research applications across various scientific disciplines. In analytical chemistry, it serves as a reference standard for the quantitative determination of flavonoids in plant extracts, facilitating the development of quality control methods for herbal products.
In medicinal research, patulitrin is being investigated for its potential in treating hypertension, given its significant blood pressure-lowering effects observed in experimental models. The compound's antioxidant properties also make it a candidate for research into preventive strategies against oxidative stress-related diseases, including cardiovascular disorders and neurodegenerative conditions .
In agricultural science, the nematicidal activity of patulitrin has attracted attention for its potential application in managing nematode infestations. This represents an environmentally friendly alternative to synthetic pesticides for crop protection, aligning with the growing demand for sustainable agricultural practices.
Future Research Directions
Future research on 2-(3,4-Dihydroxyphenyl)-7-(beta-D-glucopyranosyloxy)-3,5-dihydroxy-6-methoxy-4H-1-benzopyran-4-one could explore several promising avenues. Advanced studies on the mechanism of action of patulitrin in blood pressure regulation are necessary to elucidate its specific targets and signaling pathways. This knowledge would facilitate the development of more effective antihypertensive agents based on the patulitrin structure.
The development of improved synthetic routes for patulitrin production would be beneficial for ensuring a consistent supply of the compound for research and potential commercial applications. While natural extraction from Tagetes patula remains the primary source, synthetic approaches could offer advantages in terms of scalability and purity.
Clinical studies are essential to evaluate the safety and efficacy of patulitrin in human subjects, particularly for its antihypertensive effects. Such studies would bridge the gap between preclinical findings and potential therapeutic applications, bringing this promising compound closer to clinical use.
The exploration of synergistic effects between patulitrin and other bioactive compounds could lead to the development of combination therapies with enhanced therapeutic efficacy. This approach is particularly relevant in the context of complex diseases that benefit from multi-target interventions.
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